Benzotriazole-d4

Description

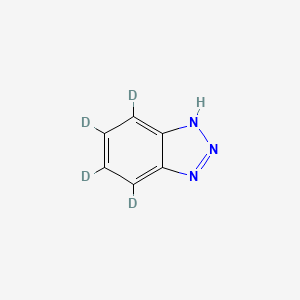

Structure

3D Structure

Properties

CAS No. |

1185072-03-0 |

|---|---|

Molecular Formula |

C6H5N3 |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

4,5,6,7-tetradeuterio-2H-benzotriazole |

InChI |

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)/i1D,2D,3D,4D |

InChI Key |

QRUDEWIWKLJBPS-RHQRLBAQSA-N |

SMILES |

C1=CC=C2C(=C1)NN=N2 |

Isomeric SMILES |

[2H]C1=C(C2=NNN=C2C(=C1[2H])[2H])[2H] |

Canonical SMILES |

C1=CC2=NNN=C2C=C1 |

Synonyms |

1,2,3-1H-Benzotriazole-d4; 1,2,3-Triaza-1H-indene-d4; 1,2-Aminoazophenylene-d4; 1H-1,2,3-Benzotriazole-d4; 2,3-Diazaindole-d4; Azimidobenzene-d4; Aziminobenzene-d4; BLS 1326-d4; Benzisotriazole-d4; NSC 3058-d4; Rusmin R-d4; Seetec BT-d4; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Benzotriazole-d4: Principles and Applications

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and professionals in drug development on the properties and applications of Benzotriazole-d4. We will move beyond simple data recitation to explore the causal science behind its use, focusing on the principles that ensure data integrity and experimental success.

Introduction: The Utility of Isotopic Labeling

In modern analytical science, particularly in quantitative mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (D), creates a compound that is chemically identical to the analyte of interest but physically distinguishable by its mass. This compound, where the four hydrogens on the benzene ring are replaced with deuterium, exemplifies this principle. It co-elutes with the native benzotriazole during chromatography and experiences identical ionization and matrix effects in the mass spectrometer's source. This co-behavior allows it to serve as a perfect proxy, correcting for variations during sample preparation and analysis, a concept critical for robust and reliable quantification[1][2].

Part 1: Core Physicochemical and Isotopic Properties

The foundational characteristics of this compound are critical for its correct application, from calculating solution concentrations to setting mass spectrometer parameters.

Molecular Identity

The key identifiers for this compound are its chemical formula and molecular weight. The incorporation of four deuterium atoms results in a mass shift of +4 compared to the unlabeled compound[3].

These properties are summarized in the table below for direct comparison with the unlabeled analogue.

| Property | This compound | Benzotriazole (unlabeled) |

| Chemical Formula | C₆D₄HN₃ | C₆H₅N₃[9] |

| Molecular Weight | 123.15 g/mol [1][5] | 119.12 g/mol [9] |

| Appearance | White to off-white solid[1] | White solid[9] |

| CAS Number | 1185072-03-0[8] | 95-14-7[9] |

The Critical Role of Isotopic Purity

The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity. This metric defines the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). High isotopic purity (typically >98-99 atom % D) is essential to prevent signal interference.[10] For instance, if the deuterated standard contained a significant percentage of d3 or unlabeled species, its signal could contribute to the analyte's signal, leading to an overestimation of the analyte's true concentration. Therefore, a self-validating analytical method always begins with a thorough review of the supplier's Certificate of Analysis to confirm isotopic enrichment.

Part 2: Quality Control and Analytical Verification

Before implementation in any quantitative assay, the identity and purity of the this compound standard must be independently verified. This is not merely a procedural step; it is the foundation of trustworthy data.

Verification Workflow

A robust quality control (QC) workflow ensures the integrity of the standard. The following diagram outlines a logical process for the verification of a newly acquired this compound standard.

Caption: A self-validating workflow for internal standard qualification.

Causality in Experimental Choices

-

High-Resolution Mass Spectrometry (HRMS): We choose HRMS (like TOF or Orbitrap) over nominal mass instruments for this verification. The reason is its ability to provide a highly accurate mass measurement (typically within 5 ppm). This allows for the confirmation of the elemental formula (C₆D₄HN₃) and distinguishes it from any potential isobaric interferences, providing a higher degree of confidence in the standard's identity.

-

Chromatographic Purity Check: Running a simple chromatographic analysis (LC-UV or LC-MS) is crucial to assess chemical purity. This step ensures that the response is attributable to a single peak, confirming the absence of significant impurities that could compromise the accuracy of the stock solution concentration.

Part 3: Field Applications and Methodologies

The primary utility of this compound is in the precise quantification of benzotriazole in complex matrices, driven by the need to monitor its environmental prevalence.

Context: Why Monitor Benzotriazole?

Benzotriazole is not just an arbitrary chemical; it is a high-production-volume compound used extensively as a corrosion inhibitor, particularly for copper and its alloys[11][12][13][14]. Its applications range from aircraft de-icing fluids and antifreeze to dishwasher detergents[4]. Due to its widespread use and persistence, it has become a ubiquitous micropollutant in the aquatic environment, frequently detected in wastewater, surface water, and even drinking water[15][16][17]. This necessitates sensitive and accurate analytical methods for environmental monitoring, for which this compound is an essential tool[15][16][18][19][20][21].

The Analyte-Internal Standard Relationship

The logical relationship in a quantitative assay is straightforward: the internal standard is added at a fixed concentration to all samples, calibrators, and quality controls. The instrument measures the response ratio of the analyte to the standard. Since the standard's concentration is known, the analyte's concentration can be accurately determined.

Caption: Logical flow of quantification using an internal standard.

Part 4: Experimental Protocol: Benzotriazole Quantification in Water

This section details a standard methodology for the analysis of benzotriazole in water samples, representing a typical environmental monitoring application.

Materials & Reagents

-

Standards: Benzotriazole and this compound (≥98% purity).

-

Solvents: LC-MS grade Methanol and Water.

-

Additives: Optima™ LC/MS grade Formic Acid.

-

Consumables: 1.5 mL polypropylene autosampler vials, Solid Phase Extraction (SPE) cartridges (e.g., C18).

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL):

-

Accurately weigh ~10 mg of Benzotriazole and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with Methanol. These are your primary stocks. Causality: Methanol is chosen for its ability to fully solubilize the analytes and its compatibility with the reversed-phase LC method.

-

-

Intermediate Internal Standard (IS) Solution (1.0 µg/mL):

-

Dilute the this compound stock solution 1:1000 with 50:50 Methanol:Water. This will be the spiking solution.

-

-

Calibration Curve Standards:

-

Perform serial dilutions of the Benzotriazole stock solution to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) in 50:50 Methanol:Water.

-

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a self-validating system; by treating calibrators and real samples identically, matrix effects are accounted for.

-

Spiking: To a 100 mL water sample, add 10 µL of the 1.0 µg/mL IS solution (final IS concentration: 0.1 ng/mL). Do the same for a 100 mL blank water sample to prepare your calibration curve.

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of Methanol, followed by 5 mL of ultrapure water. Causality: Conditioning activates the C18 stationary phase, ensuring proper retention of the analytes.

-

Loading: Load the 100 mL spiked sample onto the cartridge at a slow, steady flow rate (~5 mL/min).

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.

-

Elution: Elute the analytes and the IS from the cartridge with 5 mL of Methanol into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 50:50 Methanol:Water.

LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

MRM Transitions:

-

Benzotriazole: 120.1 → 92.1

-

This compound: 124.1 → 96.1

-

-

Causality: ESI+ is chosen as the triazole moiety is readily protonated. The MRM transitions are selected for specificity and sensitivity, representing the fragmentation of the parent ion to a stable product ion.

-

References

-

PubChem. (n.d.). 1h-Benzotriazole-d4. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.

- Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415-7420.

- California State Water Resources Control Board. (2025). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS).

- Environmental Science: Processes & Impacts. (n.d.).

- PubMed. (2014).

- Khan, P. F., et al. (2015). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Journal of Environmental Chemical Engineering, 3(1), 10-19.

- Joll, C., et al. (n.d.). Direct analysis of benzotriazole and 5-methyl benzotriazole in environmental water samples using liquid chromatography-tandem mass spectrometry.

- Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment. (2019). Journal of Color Science and Technology, 13(2), 141-154.

- ResearchGate. (n.d.). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry.

- PubMed. (2005).

- JETIR. (n.d.). Review on Benzotriazole As Anti-corrosive Agents.

- National Center for Biotechnology Information. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue.

- PubMed. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. waterboards.ca.gov [waterboards.ca.gov]

- 3. 1H-苯并三氮唑-环-d4 溶液 50 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1h-Benzotriazole-d4 | C6H5N3 | CID 129853654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound | C6H5N3 | CID 136257763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 1185072-03-0 | LGC Standards [lgcstandards.com]

- 9. Benzotriazole - Wikipedia [en.wikipedia.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. cecri.res.in [cecri.res.in]

- 12. Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment [jscw.icrc.ac.ir]

- 13. jetir.org [jetir.org]

- 14. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Technical Guide: 1H-Benzotriazole-4,5,6,7-d4

The following technical guide provides an in-depth analysis of 1H-Benzotriazole-4,5,6,7-d4 , focusing on its critical role as an internal standard in quantitative mass spectrometry.

High-Precision Internal Standards for Environmental & Toxicological Analysis

Executive Summary

In the trace analysis of emerging contaminants, 1H-Benzotriazole-4,5,6,7-d4 (Benzotriazole-d4) serves as the definitive stable isotope-labeled internal standard (SIL-IS). Its primary utility lies in correcting for matrix-induced signal suppression and extraction losses during the quantification of 1H-Benzotriazole (BTA), a ubiquitous corrosion inhibitor found in wastewater, drinking water, and biological matrices.

This guide details the physicochemical identity, specific mass spectrometric transitions, and validated experimental workflows for deploying this compound in GLP/GMP-compliant laboratories.

Chemical Identity & Nomenclature

Accurate identification is the first step in procurement and method validation. Unlike the labile proton on the triazole ring (N-H), the four deuterium atoms in this isotopologue are substituted on the benzene ring, ensuring isotopic stability during extraction and ionization.

Synonyms and Identifiers

| Identifier Type | Value |

| Chemical Name | 1H-Benzotriazole-4,5,6,7-d4 |

| IUPAC Name | 4,5,6,7-tetradeuterio-1H-benzotriazole |

| Common Synonyms | This compound; 1,2,3-Benzotriazole-d4; BTA-d4 |

| CAS Number | 1185072-03-0 (Specific to d4 isotope) |

| Unlabelled CAS | 95-14-7 |

| Molecular Formula | C₆HD₄N₃ |

| Molecular Weight | 123.15 g/mol (vs. 119.12 g/mol for native) |

| SMILES | [2H]C1=C(C(=C2C(=C1[2H])NN=N2)[2H])[2H] |

Technical Application: Isotope Dilution Mass Spectrometry (IDMS)

Why 4,5,6,7-d4?

The choice of the 4,5,6,7-d4 isotopologue is driven by chemical stability.

-

Non-Exchangeable Label: The deuterium atoms are bonded to the carbon atoms of the benzene ring. Unlike the N-H proton on the triazole ring, which undergoes rapid exchange with protic solvents (H₂O/MeOH), the ring deuteriums remain stable throughout acidic SPE elution and LC-MS ionization.

-

Co-Elution: The physicochemical properties (pKa, LogP) of BTA-d4 are virtually identical to native BTA, ensuring they co-elute. This allows the IS to experience the exact same matrix suppression or enhancement at the electrospray source, providing precise correction.

Validated MS/MS Transitions

For Triple Quadrupole (QqQ) systems operating in ESI+ (Positive Mode) , the following transitions are standard. The mass shift of +4 Da is maintained in the precursor and specific product ions.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Loss Mechanism |

| Native BTA | 120.1 | 65.1 | 92.1 | Loss of N₂ (-28) |

| This compound | 124.1 | 69.1 | 96.1 | Loss of N₂ (-28) |

Note: The transition m/z 124 → 96 corresponds to the loss of the triazole nitrogen group (N₂), leaving the deuterated phenyl ring fragment (C₆HD₄) intact.

Experimental Protocol: Quantification in Water Matrices

The following workflow outlines a self-validating protocol for extracting Benzotriazole from aqueous samples using BTA-d4 as the internal standard.

Workflow Visualization

Figure 1: Isotope Dilution Workflow for Benzotriazole Analysis.

Step-by-Step Methodology

1. Sample Preparation & Spiking (The Critical Control Point)

-

Protocol: Measure 500 mL of water sample. Immediately add 50 µL of a 1.0 µg/mL This compound working solution (in Methanol) to achieve a final concentration of 100 ng/L.

-

Causality: Spiking before any filtration or extraction ensures that any analyte loss during sample handling is mirrored by the internal standard. If 20% of the native BTA is lost during SPE, 20% of the BTA-d4 is also lost, maintaining the critical area ratio.

2. Solid Phase Extraction (SPE)

-

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymer (e.g., Oasis HLB or equivalent), 200 mg.

-

Conditioning: 5 mL Methanol followed by 5 mL LC-grade water.

-

Loading: Pass sample at ~5-10 mL/min.

-

Wash: 5 mL of 5% Methanol in water (removes salts/interferences).

-

Elution: 2 x 3 mL of Methanol (or Methanol/Acetone 7:3).

-

Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 1 mL of Mobile Phase A/B (90:10).

3. LC-MS/MS Parameters

-

Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Data Analysis: Calculate the Response Ratio (Area of Native / Area of d4). Plot this ratio against the concentration of native standards.

Synthesis & Stability Considerations

For researchers synthesizing or storing this material:

-

Synthesis Route: Typically achieved via the diazotization of 1,2-diaminobenzene-3,4,5,6-d4 (deuterated o-phenylenediamine). The high isotopic purity of the starting material is crucial to prevent "d3" impurities which can interfere with native quantification.

-

Storage: Store neat solid at -20°C. Solutions in Methanol are stable for >6 months at -20°C.

-

Handling: this compound is light-sensitive (like its native counterpart). Use amber glassware.

References

-

California State Water Resources Control Board. (2025). Determination of 1H-Benzotriazole in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry.

-

Reemtsma, T., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A.

-

National Center for Biotechnology Information (PubChem). (2024).[2] PubChem Compound Summary for CID 136257763, this compound.

-

LGC Standards. (2024). This compound Reference Material Specifications.

Sources

An In-Depth Technical Guide to the Safety Data Sheet of Benzotriazole-d4

This guide provides a comprehensive technical overview of the safety data and handling protocols for Benzotriazole-d4. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with the practical insights required for safe laboratory application. The structure of this guide is tailored to the specific nature of this compound, prioritizing a logical flow of information from identification and hazard assessment to emergency response and proactive safety measures.

Section 1: Chemical Identification and Physicochemical Properties

This compound is the deuterated analogue of Benzotriazole, a heterocyclic compound widely used as a corrosion inhibitor.[1] The substitution of hydrogen with deuterium atoms results in a heavier molecule, which is useful as an internal standard in mass spectrometry-based analytical methods. While its chemical reactivity is nearly identical to its non-deuterated counterpart, its safety profile must be independently considered.

From a practical standpoint, the key identifiers for this compound are its CAS number and molecular formula. This ensures unambiguous identification for procurement, inventory management, and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Analyte Name | This compound | [2] |

| Synonyms | 1H-Benzotriazole-4,5,6,7-d4, 1H-Benzotriazole D4 (Phenyl D4) | [1] |

| CAS Number | 1185072-03-0 | [1][2] |

| Molecular Formula | C₆D₄HN₃ | [1][2] |

| Molecular Weight | 123.15 g/mol | [1] |

| Unlabeled CAS No. | 95-14-7 | [2] |

Note: The toxicological and most physical properties of this compound have not been exhaustively studied. Therefore, the data for its non-deuterated analogue, Benzotriazole (CAS 95-14-7), is used as a primary reference point for safety assessments, a standard practice in the field where data for isotopically labeled compounds is limited.[3]

Table 2: Physicochemical Properties of Benzotriazole (CAS 95-14-7)

| Property | Value | Source |

| Appearance | White to tan/brown crystalline powder | [3] |

| Melting Point | 98.5 °C | |

| Boiling Point | 204 °C at 2 kPa | |

| Flash Point | 195 °C (open cup) | [4] |

| Autoignition Temp. | 400 °C | [4] |

| Density | 1.36 g/cm³ at 20 °C | |

| Water Solubility | 19 g/L at 25 °C | |

| log Pow | 1.34 | [3] |

The high flash point indicates that the substance is combustible but not highly flammable under standard laboratory conditions.[4] However, it is crucial to note that finely dispersed dust can form explosive mixtures in the air, a common hazard with many organic solids that necessitates careful handling to prevent dust generation.[5][6]

Section 2: Hazard Identification and GHS Classification

Understanding the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is fundamental to risk assessment. The classification for this compound and its parent compound dictates the necessary precautions for handling.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][7] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [5][7] |

| Hazardous to the Aquatic Environment, Acute | Category 2 | H401: Toxic to aquatic life | [7] |

Note: Some safety data sheets for Benzotriazole and its derivatives may also list skin irritation and sensitization.[8]

The causality behind these classifications is rooted in the compound's chemical nature. Ingestion can lead to systemic toxicity, while direct contact with the eyes can cause significant irritation.[3] Its persistence and toxicity in aquatic systems underscore the importance of preventing its release into the environment.[5]

-

Inhalation: Move the affected person to fresh air. Keep them warm and at rest. [9]If symptoms persist, seek medical advice. [6]* Skin Contact: Immediately remove all contaminated clothing. [3]Wash the affected area with plenty of soap and water. [5]If skin irritation or other symptoms develop, seek medical attention. [9]* Eye Contact: Immediately rinse the eyes with a copious amount of water for at least 15 minutes, holding the eyelids open. [6][9]Remove contact lenses if it is safe to do so. [5]It is imperative to seek specialized medical attention from an ophthalmologist. * Ingestion: If swallowed, call a poison center or doctor immediately. [5]Rinse the mouth with water. Do not induce vomiting. [9]If the person is conscious, give them a couple of glasses of water to drink.

Fire-Fighting Measures

Benzotriazole is a combustible solid. [6]In the event of a fire, the primary hazards are the combustion products and the potential for a dust explosion.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). [3][5]* Unsuitable Extinguishing Media: A full water jet should be avoided as it can scatter the material and spread the fire. [5]* Special Hazards: During a fire, hazardous and toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), will be generated. [4][6]The material may form explosive mixtures with air upon intense heating. * Protective Equipment: Firefighters must wear full protective gear (bunker gear) and a self-contained breathing apparatus (SCBA). [4][5][6]

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are the most effective safety strategy. The principles of safe handling and storage are designed to minimize exposure and prevent accidents.

Handling

The core principle of handling is to prevent contact and aerosolization.

-

Use only in well-ventilated areas, preferably within a chemical fume hood. [8]* Avoid breathing dust. [6][9]* Do not get in eyes, on skin, or on clothing. [9][10]* Wash hands thoroughly after handling. [7]* Do not eat, drink, or smoke in the laboratory. [5][7]* Wear all required personal protective equipment as detailed in Section 6. [9]

Storage

Proper storage ensures the stability of the chemical and prevents accidental release.

-

Keep containers tightly closed when not in use. [8][9][10]* Store in a cool, dry, and well-ventilated area. [5][10]* Store away from incompatible materials, particularly strong oxidizing agents. [6]* Store locked up to prevent unauthorized access. [8][9]

Disposal

All waste materials must be disposed of as hazardous waste. Dispose of the contents and container in accordance with all local, regional, and national regulations. [7]Do not allow the chemical to enter drains or the environment. [5][6]

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the final barriers between the researcher and the chemical hazard.

-

Engineering Controls: A well-maintained local exhaust ventilation system or chemical fume hood is the primary method for controlling exposure. [8][9]An eyewash station and emergency shower must be readily accessible. [8]* Personal Protective Equipment (PPE): The selection of PPE is based on a thorough risk assessment of the specific procedures being performed.

Table 5: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Source |

| Eye/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Prevents eye contact and serious irritation. [5][6][10] |

| Skin (Hands) | Chemical-resistant gloves tested according to standards like EN 374. | Prevents skin contact. Breakthrough time must be considered for the specific task. [6] |

| Skin (Body) | Laboratory coat. Chemical-resistant apron or suit for larger quantities or splash risks. | Protects skin and personal clothing from contamination. [9] |

| Respiratory | Not typically required if engineering controls are adequate. If dust is generated, use an approved particulate respirator (e.g., N95, P2). | Prevents inhalation of harmful dust. [9][10] |

References

-

IVAMI. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2022). SAFETY DATA SHEET: 1,2,3-Benzotriazole. [Link]

-

Kurita. (2016). Safety Data Sheet KR-134MBL. [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole. [Link]

-

Chevron. (2025). Safety Data Sheet. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 1185072-03-0 | LGC Standards [lgcstandards.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. northmetal.net [northmetal.net]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. irowater.com [irowater.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Quantitative Analysis of Benzotriazole in Environmental Matrices using Benzotriazole-d4 Internal Standard by LC-MS/MS

Introduction: The Analytical Imperative for Benzotriazole

Benzotriazole (BT) is a heterocyclic organic compound widely employed as a corrosion inhibitor in various industrial and commercial applications, including aircraft deicing fluids, automotive coolants, and dishwasher detergents.[1][2] Its extensive use and high water solubility contribute to its prevalence as an emerging contaminant in aquatic environments, often detected in surface water, wastewater, and drinking water.[2][3][4] Due to its persistence and potential for adverse effects on aquatic organisms, sensitive and accurate quantification of benzotriazole is crucial for environmental monitoring and risk assessment.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this task. It offers the high sensitivity and selectivity required to detect polar, thermally labile compounds like benzotriazole at trace levels (ng/L to µg/L) in complex environmental matrices.[5][6][7]

The Challenge of Matrix Effects in LC-MS/MS

A significant hurdle in LC-MS/MS-based quantification is the phenomenon known as "matrix effects."[8] These effects, caused by co-eluting, undetected components from the sample matrix (e.g., salts, organic matter), can interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.

The Gold Standard Solution: Isotope Dilution using Benzotriazole-d4

To overcome the variability introduced by matrix effects and other procedural steps, the use of a stable isotope-labeled (SIL) internal standard is the universally accepted gold standard. For the analysis of benzotriazole, This compound (1H-Benzotriazole-4,5,6,7-d4) is the ideal internal standard (IS).

Causality of Experimental Choice: A deuterated internal standard like this compound is structurally and chemically almost identical to the native analyte.[1] Consequently, it exhibits nearly identical behavior during every stage of the analytical process: extraction, chromatographic separation (co-elution), and ionization.[8] Because it co-elutes with the target analyte, it experiences the exact same degree of ion suppression or enhancement. However, due to the mass difference from the incorporated deuterium atoms (+4 Da), the mass spectrometer can distinguish it from the unlabeled benzotriazole. By adding a known concentration of this compound to every sample, standard, and blank at the very beginning of the sample preparation process, it serves as a reliable proxy. Any loss of analyte during sample preparation or any signal fluctuation in the MS source will affect the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which effectively cancels out these variations and ensures high accuracy and precision.[8]

Physicochemical Properties

A clear understanding of the analyte and its labeled analog is fundamental for method development.

| Property | 1H-Benzotriazole (Analyte) | 1H-Benzotriazole-d4 (Internal Standard) |

| Chemical Structure |  |  |

| Chemical Formula | C₆H₅N₃ | C₆HD₄N₃[1] |

| Molecular Weight | 119.12 g/mol | 123.15 g/mol [9] |

| CAS Number | 95-14-7[2] | 1185072-03-0[2] |

| Appearance | White to light tan solid | Off-white to light yellow solid |

| SMILES String | C1=CC=C2C(=C1)NN=N2 | [2H]C1=C(C(=C2C(=C1[2H])NN=N2)[2H])[2H][1] |

Comprehensive LC-MS/MS Protocol

This protocol outlines a validated method for the quantification of benzotriazole in water samples.

Experimental Workflow Diagram

The overall analytical process is a self-validating system, where the early addition of the internal standard ensures traceability and accuracy throughout.

Caption: LC-MS/MS workflow using the internal standard method.

Materials and Reagents

-

Standards: 1H-Benzotriazole (analytical standard), 1H-Benzotriazole-d4 (certified reference material).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure Water (18.2 MΩ·cm).

-

Additives: Formic acid (LC-MS grade).

-

Standard Preparation:

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Benzotriazole and this compound in methanol or acetone to create individual 100 µg/mL stock solutions.[5] Store at -20°C.

-

Working Internal Standard (IS) Solution (e.g., 20 ng/mL or 20 ppb): Dilute the this compound stock solution using a mixture of 90:10 water:acetonitrile.[8]

-

Calibration Curve Standards (e.g., 0.2 - 50 ng/mL): Prepare a series of at least 6-8 calibration standards by serially diluting the Benzotriazole stock solution.[8][10] Crucially, spike each calibration standard with the Working IS Solution to achieve a constant final concentration (e.g., 20 ng/mL).

-

Sample Preparation (Direct Aqueous Injection)

This method is suitable for relatively clean water matrices like drinking water.[8]

-

Aliquot 1.0 mL of the water sample into an autosampler vial.

-

Spike with a precise volume of the Working IS Solution (e.g., 20 µL of a 1 µg/mL solution to yield a final concentration of 20 ng/mL).

-

Vortex briefly to mix.

-

The sample is now ready for injection.

For more complex matrices like wastewater, a Solid-Phase Extraction (SPE) cleanup step may be required to remove interferences.[7]

LC-MS/MS Instrumental Parameters

| Parameter | Recommended Condition | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary separation and resolution. |

| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | Offers unique selectivity for aromatic compounds like benzotriazole through π-π interactions, providing good retention and peak shape.[8][11][12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |

| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | A standard gradient to separate the analyte from polar and non-polar interferences. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[12] |

| Injection Volume | 10 - 50 µL | Dependent on system sensitivity and sample concentration.[8] |

| MS System | Triple Quadrupole Mass Spectrometer | Required for highly selective Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benzotriazole readily forms a protonated molecule [M+H]⁺.[5] |

| Gas Temp. | ~300 °C | Optimal for desolvation. |

| Gas Flow | ~8 L/min | Optimal for desolvation. |

| Nebulizer | ~45 psi | Assists in droplet formation. |

| Capillary Voltage | ~3500 V | Applied to the ESI needle to generate charged droplets. |

MS/MS Detection: Multiple Reaction Monitoring (MRM)

MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Benzotriazole | 120.1 | 92.1 | 15 | Quantifier Ion |

| Benzotriazole | 120.1 | 65.1 | 25 | Qualifier Ion |

| This compound | 124.1 | 96.1 | 15 | Internal Standard Quantifier |

(Note: These are typical transitions. Optimal collision energies should be determined empirically on the specific instrument being used).[8] The use of a qualifier ion provides an additional layer of confirmation for the analyte's identity.

Data Analysis, Validation, and Quality Control

Quantification

-

Generate a Calibration Curve: Analyze the prepared calibration standards. For each point, calculate the peak area ratio of the Benzotriazole quantifier transition to the this compound transition.

-

Plot the Curve: Create a linear regression plot of the peak area ratio (y-axis) versus the known concentration of Benzotriazole (x-axis). The curve should have a coefficient of determination (r²) of ≥ 0.99.[7][10]

-

Quantify Samples: Analyze the prepared unknown samples. Calculate their peak area ratios and determine the corresponding Benzotriazole concentration using the linear regression equation from the calibration curve.

Method Validation

A robust method requires thorough validation to ensure it is fit for purpose.

Caption: Key parameters for analytical method validation.

-

Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should typically be within 85-115% (80-120% at the LOQ) and precision (Relative Standard Deviation, %RSD) should be ≤15% (≤20% at the LOQ).[10]

-

Limit of Quantitation (LOQ): The lowest standard on the calibration curve that meets the above accuracy and precision criteria. For environmental water analysis, LOQs in the range of 0.002–0.29 ng/mL have been reported.[7]

-

Self-Validating System: The consistent performance of the internal standard across all samples, calibrators, and QCs is a continuous validation of the method's integrity. Any significant deviation in the IS response in a single sample can indicate a specific matrix issue with that sample, flagging it for further investigation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and reliable method for the quantification of benzotriazole in complex matrices. By co-eluting and exhibiting identical chemical behavior, it effectively compensates for sample-to-sample variations in extraction recovery and matrix-induced ion suppression or enhancement. This isotope dilution strategy is indispensable for generating high-quality, defensible data in environmental monitoring, regulatory compliance, and research settings.

References

-

ResearchGate. (n.d.). HPLC–MS/MS MRM chromatograms of detected analytes. Retrieved February 5, 2026, from [Link]

-

California State Water Resources Control Board. (2025). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved February 5, 2026, from [Link]

-

Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(9), 1435-1442. Available at: [Link]

-

Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC. Retrieved February 5, 2026, from [Link]

-

PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Optimized ESI-MS/MS parameters for the MRM determination of target compounds. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Table 2 Retention times, MS/MS detection parameters, linearity, and.... Retrieved February 5, 2026, from [Link]

-

Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 47(10), 5219–5227. Available at: [Link]

-

Dzhabieva, S. A., & Kurbatova, S. V. (2015). Sorbent Effect on Retention of Benzotriazoles in RP HPLC. Russian Journal of Physical Chemistry A, 89(10), 1908–1914. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

MDPI. (2021). Benzotriazole Uptake and Removal in Vegetated Biofilter Mesocosms Planted with Carex praegracilis. Retrieved February 5, 2026, from [Link]

-

University of Athens. (n.d.). Development of analytical methods for the determination of emerging contaminants in the aquatic environment. Retrieved February 5, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 5. scispace.com [scispace.com]

- 6. agilent.com [agilent.com]

- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. This compound | C6H5N3 | CID 136257763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Robust Method for the Quantification of Benzotriazole in Wastewater Using Isotope Dilution Mass Spectrometry with Benzotriazole-d4

Introduction: The Challenge of Benzotriazole in Aquatic Environments

Benzotriazoles are a class of synthetic compounds widely used as corrosion inhibitors in various industrial and commercial applications, including antifreeze, aircraft de-icing fluids, and dishwashing detergents.[1] Their extensive use and high water solubility lead to their continuous release into aquatic environments through wastewater treatment plant (WWTP) effluents.[1][2] Due to their persistence and potential for adverse ecological effects, benzotriazoles are now considered contaminants of emerging concern.[1] Accurate and reliable quantification of benzotriazole in complex matrices like wastewater is crucial for environmental monitoring, assessing the efficiency of removal processes in WWTPs, and understanding its environmental fate.[3][4]

This application note details a highly selective and sensitive method for the quantification of benzotriazole in wastewater. The protocol employs a robust sample preparation technique, Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this method is the use of a stable isotope-labeled internal standard, Benzotriazole-d4, in an isotope dilution approach. This ensures high accuracy and precision by correcting for variations during sample preparation and potential matrix effects during instrumental analysis.[5][6][7]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for precise quantification. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[7][8] The isotopically labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation or fluctuations in instrument response.[5][7]

Experimental Protocol

Materials and Reagents

-

Standards:

-

Benzotriazole (analytical standard)

-

This compound (isotopically labeled internal standard)

-

-

Solvents (HPLC or MS grade):

-

Methanol

-

Acetonitrile

-

Ultrapure water

-

-

Reagents:

-

Formic acid

-

-

Solid-Phase Extraction (SPE) Cartridges:

Preparation of Standards

-

Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of benzotriazole and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with an appropriate solvent mixture (e.g., 90:10 water:acetonitrile).[5][7]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound to spike into all samples, blanks, and calibration standards.

Sample Collection and Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect wastewater samples in clean glass bottles and store them at 4°C until analysis.

-

Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.

-

Spiking: To a known volume of the filtered sample (e.g., 100 mL), add a precise amount of the this compound internal standard spiking solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a steady flow rate.

-

Washing: Wash the cartridge with ultrapure water to remove interfering polar compounds.

-

Elution: Elute the retained benzotriazole and this compound from the cartridge using a suitable organic solvent, such as methanol or a mixture of methanol and acetone.[9]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Caption: Workflow for SPE of Benzotriazole from Wastewater.

LC-MS/MS Instrumental Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC):

-

Column: A Phenyl-Hexyl column or a similar reversed-phase column is suitable for the separation of benzotriazole.[5][7]

-

Mobile Phase: A gradient elution with a mobile phase consisting of ultrapure water with a small amount of formic acid (for improved ionization) and an organic modifier like acetonitrile or methanol is commonly used.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for benzotriazoles.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both benzotriazole and this compound.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Benzotriazole | 120.1 | 92.1 |

| This compound | 124.1 | 96.1 |

| Caption: Example MRM transitions for Benzotriazole and its internal standard. |

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the native benzotriazole to the peak area of this compound against the concentration of the benzotriazole standards.

-

Quantification: The concentration of benzotriazole in the wastewater samples is determined by calculating the peak area ratio of the native analyte to the internal standard in the sample and interpolating this value on the calibration curve. The use of the internal standard corrects for any analyte loss during sample preparation and variations in instrument response.[5][6][7]

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of the results, a rigorous quality control (QC) protocol should be implemented.

-

Method Blank: An aliquot of ultrapure water is processed through the entire analytical procedure in the same manner as the samples. This is to check for any contamination from reagents or laboratory equipment.

-

Laboratory Fortified Blank (LFB): A blank sample is spiked with a known concentration of benzotriazole and this compound and analyzed to assess the accuracy of the method.

-

Replicate Samples: Analyzing replicate samples provides an indication of the method's precision.

-

Internal Standard Response: The peak area of the this compound internal standard should be monitored in all samples and standards. A significant deviation (e.g., > ±50%) from the average response in the calibration standards may indicate a problem with the sample matrix or the analytical process.[5]

Caption: Data analysis workflow for quantification.

Method Performance

The performance of this method is characterized by its high sensitivity, accuracy, and precision.

| Parameter | Typical Value |

| Limit of Quantification (LOQ) | Low ng/L range[3][10][11][12] |

| Recovery | 76% - 114%[10] |

| Precision (RSD) | < 15%[10] |

| Caption: Typical method performance characteristics. |

Conclusion

The described method, utilizing Solid-Phase Extraction and LC-MS/MS with this compound as an internal standard, provides a reliable and robust approach for the quantification of benzotriazole in complex wastewater matrices. The isotope dilution technique is key to overcoming challenges associated with matrix effects and sample preparation variability, ensuring high-quality data for environmental monitoring and research. This application note serves as a comprehensive guide for researchers and scientists in the implementation of this essential analytical method.

References

-

Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). California State Water Resources Control Board. Available at: [Link]

-

Characterization and quantification of methyl-benzotriazoles and chloromethyl-benzotriazoles produced from disinfection processes in wastewater treatment. PubMed. Available at: [Link]

-

Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]

-

Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at: [Link]

-

Technical Report Multi-Laboratory Validation Study for Quantitation of Benzotriazole by CAC-Benzotriazole-1.0. California State Water Resources Control Board. Available at: [Link]

-

Compound-specific isotope analysis of benzotriazole and its derivatives. PubMed. Available at: [Link]

-

CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). California State Water Resources Control Board. Available at: [Link]

-

Reduced Graphene Oxide Aerogels Cartridges for Solid Phase Extraction of Benzotriazoles. MDPI. Available at: [Link]

-

Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management. MDPI. Available at: [Link]

-

Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. ResearchGate. Available at: [Link]

-

On-line solid-phase extraction coupled to ultra-performance liquid chromatography with tandem mass spectrometry detection for the determination of benzotriazole UV stabilizers in coastal marine and wastewater samples. PubMed. Available at: [Link]

-

Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece. PubMed. Available at: [Link]

-

Development of a Dispersive Liquid-Liquid Microextraction Followed by LC-MS/MS for Determination of Benzotriazoles in Environmental Waters. ResearchGate. Available at: [Link]

-

Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

-

Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. National Institutes of Health. Available at: [Link]

-

Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent Technologies. Available at: [Link]

-

Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. ResearchGate. Available at: [Link]

-

Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. ResearchGate. Available at: [Link]

Sources

- 1. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and quantification of methyl-benzotriazoles and chloromethyl-benzotriazoles produced from disinfection processes in wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. waterboards.ca.gov [waterboards.ca.gov]

- 6. scispace.com [scispace.com]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On-line solid-phase extraction coupled to ultra-performance liquid chromatography with tandem mass spectrometry detection for the determination of benzotriazole UV stabilizers in coastal marine and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for Benzotriazoles in Aqueous Matrices Using Deuterated Internal Standards

Abstract

This application note presents a robust and validated Solid-Phase Extraction (SPE) protocol for the sensitive and accurate quantification of benzotriazoles in various aqueous samples, including environmental water and wastewater. The method leverages the high retention capacity of a polymeric balanced polar/non-polar sorbent and incorporates a deuterated internal standard to ensure analytical precision by correcting for matrix effects and variations in recovery. Detailed step-by-step instructions, the causal reasoning behind critical procedural choices, and subsequent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters are provided for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction: The Analytical Challenge of Benzotriazoles

Benzotriazoles and their derivatives are a class of heterocyclic compounds widely used as corrosion inhibitors in antifreeze fluids, aircraft de-icing agents, and in various industrial processes.[1] Due to their high polarity, water solubility, and resistance to biodegradation, they are frequently detected in wastewater effluents, surface water, and even drinking water, raising concerns about their environmental persistence and potential ecological impact.[1][2][3] As emerging contaminants, regulatory bodies are increasingly focused on monitoring their presence in the water cycle.[3]

Accurate quantification of benzotriazoles at trace levels (ng/L) is challenging due to their polarity and the complexity of environmental matrices.[4][5] Solid-Phase Extraction (SPE) has become the predominant sample preparation technique, offering excellent enrichment factors and sample clean-up.[1][6] The use of isotopically labeled internal standards, such as deuterated benzotriazole (e.g., 1H-benzotriazole-d4), is critical for achieving high accuracy and precision.[2] These standards are chemically identical to the target analytes and co-elute, allowing them to compensate for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS analysis.[7][8]

This guide provides a comprehensive SPE workflow optimized for a suite of common benzotriazoles, including 1H-benzotriazole and its methylated derivatives (tolyltriazoles).

Method Overview and Key Principles

The protocol employs a reversed-phase SPE mechanism using a water-wettable, polymeric sorbent (e.g., Oasis HLB), which exhibits strong retention for a broad range of compounds, including polar benzotriazoles.[2][6] The key experimental choices are grounded in the physicochemical properties of benzotriazoles:

-

Sample Acidification: Benzotriazoles are weakly acidic.[1] Lowering the sample pH to approximately 2 protonates the triazole ring, suppressing its ionization. This neutral form has a higher affinity for the reversed-phase sorbent, leading to significantly improved retention and recovery, which can increase from <50% at neutral pH to over 90% at pH 2.[2]

-

Deuterated Internal Standard: A deuterated standard (e.g., 1H-benzotriazole-d4) is spiked into the sample prior to any preparation steps.[2] Because it behaves identically to the native analyte throughout the extraction and analysis process, the ratio of the native analyte's signal to the standard's signal provides a corrected, accurate measure of concentration, regardless of sample-specific variations.[8]

-

Sorbent Selection: Polymeric sorbents like Oasis HLB are preferred over traditional silica-based C18 phases.[6] Their water-wettable nature prevents the sorbent bed from drying out, ensuring consistent interaction with the analytes even if the cartridge runs dry, which simplifies the workflow and improves reproducibility.[9]

-

Elution Solvent: A strong organic solvent like methanol or acetonitrile is required to disrupt the hydrophobic interactions and elute the retained benzotriazoles from the sorbent.[2]

Experimental Workflow Diagram

Caption: SPE workflow for benzotriazole analysis.

Materials and Reagents

| Reagent / Material | Grade / Specification | Supplier Example |

| SPE Cartridges | Polymeric Reversed-Phase (e.g., Oasis HLB, 6 cc, 200 mg) | Waters |

| 1H-Benzotriazole | >99% Purity | Sigma-Aldrich |

| 4-Methylbenzotriazole | >99% Purity | Sigma-Aldrich |

| 5-Methylbenzotriazole | >99% Purity | Sigma-Aldrich |

| 1H-Benzotriazole-d4 | Isotopic Purity ≥98%, Chemical Purity >99% | Cambridge Isotope Labs |

| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific |

| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Scientific |

| Ultrapure Water | 18.2 MΩ·cm | Milli-Q System |

| Hydrochloric Acid (HCl) | ACS Grade | VWR |

Note: All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination.

Detailed Experimental Protocol

Standard and Sample Preparation

-

Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of benzotriazole, 4-methylbenzotriazole, 5-methylbenzotriazole, and 1H-benzotriazole-d4 in methanol. Store at 4°C in amber vials.

-

Working Standard Solution (10 mg/L): Prepare a mixed working standard solution containing all target analytes by diluting the primary stocks in methanol.

-

Internal Standard Spiking Solution (1 mg/L): Prepare a spiking solution of 1H-benzotriazole-d4 by diluting its primary stock in methanol.

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C. For wastewater samples, filtration through a 1 µm glass fiber filter may be necessary to remove suspended solids.

-

Sample Preparation:

-

Measure 250 mL of the aqueous sample into a clean glass container.

-

Add 25 µL of the 1 mg/L deuterated internal standard spiking solution to achieve a final concentration of 100 ng/L.

-

Adjust the sample pH to 2.0 ± 0.1 using 1M HCl, verifying with a calibrated pH meter.

-

Solid-Phase Extraction (SPE) Procedure

This procedure should be performed using a vacuum manifold.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.

-

Pass 5 mL of ultrapure water (pH 2) through the cartridge. Do not allow the sorbent to dry.

-

Causality: This step wets the polymeric sorbent and activates the stationary phase for optimal interaction with the analytes.[1]

-

-

Sample Loading:

-

Load the entire 250 mL acidified and spiked sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

Causality: A controlled flow rate ensures sufficient residence time for the analytes to partition from the aqueous phase onto the sorbent.

-

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water (pH 2).[2]

-

Causality: This step removes polar, unretained matrix components (e.g., salts, sugars) that can cause ion suppression in the LC-MS, without eluting the analytes of interest.

-

-

Drying:

-

Dry the cartridge thoroughly by applying a full vacuum for at least 30 minutes.[2]

-

Causality: Removing residual water is crucial. Water can interfere with the subsequent elution step and affect the final concentration and chromatography.

-

-

Elution:

-

Place a clean collection tube under the cartridge.

-

Elute the analytes by passing two 4 mL aliquots of methanol through the cartridge at a slow flow rate (1-2 mL/min).

-

Causality: Methanol is a strong organic solvent that disrupts the reversed-phase interactions, effectively desorbing the benzotriazoles from the sorbent into the collection tube. Using two separate aliquots ensures complete elution.

-

Final Extract Preparation

-

Evaporation: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the residue in 500 µL of a 90:10 water:methanol solution containing 0.1% formic acid. Vortex for 30 seconds.

-

Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis. This protocol achieves a 500-fold concentration factor.

LC-MS/MS Analysis

Instrumental Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| MS System | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1H-Benzotriazole | 120.1 | 92.1 (Quantifier) | 25 |

| 120.1 | 65.1 (Qualifier) | 35 | |

| 4-Methylbenzotriazole | 134.1 | 106.1 (Quantifier) | 27 |

| 134.1 | 79.1 (Qualifier) | 38 | |

| 5-Methylbenzotriazole | 134.1 | 106.1 (Quantifier) | 27 |

| 134.1 | 79.1 (Qualifier) | 38 | |

| 1H-Benzotriazole-d4 (IS) | 124.1 | 96.1 | 25 |

Method Performance and Validation

This method demonstrates excellent performance characteristics for the analysis of benzotriazoles in water matrices.

-

Recovery: When using this SPE protocol, mean recovery rates are consistently between 95% and 113% for various water types, including groundwater and wastewater.[5]

-

Linearity: The method shows excellent linearity over a concentration range of 10-1000 ng/L with a correlation coefficient (r²) > 0.99.

-

Limits of Quantification (LOQ): The LOQs are matrix-dependent but typically range from 10 ng/L in groundwater to 25 ng/L in untreated wastewater.[5]

-

Precision: The relative standard deviation (RSD) for replicate analyses is typically below 10%, demonstrating the high reproducibility of the method.

Analyte Structure Diagram

Caption: Structures of target analytes and internal standard.

Conclusion

This application note provides a detailed, scientifically-grounded SPE protocol for the reliable extraction and quantification of benzotriazoles from aqueous samples. The strategic use of sample acidification, a high-performance polymeric sorbent, and a deuterated internal standard collectively ensures high analyte recovery, minimizes matrix interference, and delivers accurate, reproducible results. This self-validating system is suitable for routine environmental monitoring, water quality assessment, and research applications requiring trace-level analysis of these emerging contaminants.

References

-

Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 913-914, 125-132. Available at: [Link]

-

van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107. Available at: [Link]

-

Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-7420. Available at: [Link]

-

Juhant, T., & Prosen, H. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2501. Available at: [Link]

-

Juhant, T., & Prosen, H. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. National Institutes of Health. Available at: [Link]

-

Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Available at: [Link]

-

Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Available at: [Link]

-

Pervova, I. G., et al. (2010). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Journal of Analytical Chemistry, 65(10), 1034-1038. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

California State Water Resources Control Board. (2020). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. lcms.cz [lcms.cz]

Application Note: Determination of Benzotriazoles in Environmental Water Samples Using Benzotriazole-d4 as an Internal Standard

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of benzotriazoles in various water matrices. Benzotriazoles are a class of emerging contaminants frequently detected in environmental waters due to their widespread use as corrosion inhibitors.[1][2] Accurate quantification of these compounds at trace levels is crucial for environmental monitoring and risk assessment. This guide outlines the use of Benzotriazole-d4 (BTA-d4) as an internal standard in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rationale behind the selection of spiking concentrations, sample preparation techniques, and analytical conditions are discussed in detail to ensure scientific integrity and robust, reproducible results.

Introduction: The Rationale for Isotope Dilution

Benzotriazoles are polar, water-soluble compounds that are often present in complex matrices such as wastewater, surface water, and drinking water.[1] Analytical methods for their determination must overcome challenges such as matrix effects (ion suppression or enhancement) and potential analyte loss during sample preparation. The internal standard method is a powerful technique to correct for these variations.

Why this compound? An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns. However, it must be isotopically distinct to be differentiated by the mass spectrometer. This compound, a deuterated analog of benzotriazole, is the preferred internal standard because its physicochemical properties are nearly identical to the native compound. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing a reliable basis for correction and accurate quantification.

Physicochemical Properties of Target Compounds

Understanding the properties of both the analyte and the internal standard is fundamental to method development.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility | Log K_ow |

| Benzotriazole | C₆H₅N₃ | 119.13 | Soluble[3] | ~1.23-1.44 |

| This compound | C₆D₄HN₃ | 123.15[4] | Assumed similar to Benzotriazole | Assumed similar to Benzotriazole |

Experimental Workflow Overview

The overall analytical process involves sample collection, preservation, spiking with the internal standard, sample extraction and concentration (if necessary), and finally, analysis by LC-MS/MS.

Caption: General workflow for the analysis of benzotriazoles in water using an internal standard.

Protocol: Preparation of Standards and Spiking Solutions

The accuracy of the internal standard method hinges on the precise preparation of standard solutions. All solutions should be prepared in Class A volumetric glassware.

Materials and Reagents

-

This compound (BTA-d4) certified reference material (e.g., 100 µg/mL in methanol)

-

Benzotriazole (BTA) certified reference material

-

Methanol (HPLC or Optima grade)

-

Acetonitrile (HPLC or Optima grade)

-

Reagent water (Type I, >18 MΩ·cm)

Preparation of BTA-d4 Stock and Working Solutions

A common practice is to prepare a high-concentration stock solution, which is then serially diluted to create intermediate and final working solutions.

-

Primary Stock Solution (if starting from solid): Prepare a 1 mg/mL stock solution of BTA-d4 in methanol.

-

Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution or a commercial 100 µg/mL stock. For example, dilute 1.0 mL of a 100 µg/mL standard to 10.0 mL with 90:10 reagent water:acetonitrile.

-

Spiking Working Solution (e.g., 200 ng/mL or 200 ppb): Dilute the intermediate stock solution. A 200 ppb working solution is a versatile concentration for spiking into a wide range of water samples.[5][6]

-

Final Spiking Solution for Calibration (e.g., 20 ng/mL or 20 ppb): This solution is often used for preparing calibration standards and for direct spiking into smaller sample aliquots.[5][6] A 100 µg/mL stock standard can be diluted to 200 ppb and then to 20 ppb using a 90:10 reagent water:acetonitrile mixture.[5][6]

Causality Behind Concentration Choice: The concentration of the internal standard (ISTD) spiked into the sample should be carefully chosen.

-

Instrument Sensitivity: The final concentration in the injected sample must be high enough to produce a stable and reproducible signal from the mass spectrometer (typically >10x signal-to-noise ratio).

-

Expected Analyte Concentration: The ISTD concentration should ideally be within the range of the expected analyte concentrations in the samples, or near the midpoint of the calibration curve. This ensures the most accurate ratio calculation. For environmental water, benzotriazole concentrations can range from ng/L to low µg/L.[7] A final ISTD concentration of 20 ppb (20 µg/L) in the sample vial is a robust choice that accommodates this range.[5][6]

-

Consistency is Key: The exact concentration is less critical than ensuring the exact same amount of ISTD is added to every sample, blank, and calibration standard.[5][6]

Protocol: Sample Preparation and Spiking

Two primary approaches exist depending on the expected analyte concentration and matrix complexity: Direct Injection and Solid-Phase Extraction (SPE).

Method 1: Direct Aqueous Injection (for higher concentration samples)

This method is suitable for samples where benzotriazole concentrations are expected to be well above the instrument's detection limit (e.g., treated wastewater).

-

Sample Aliquot: Place a 1.0 mL aliquot of the water sample into a 2 mL autosampler vial.[5]

-

Spiking: Add a precise volume of the BTA-d4 working solution. For example, add 50 µL of a 200 ppb BTA-d4 solution to the 1.0 mL sample to achieve a final ISTD concentration of approximately 10 ppb.

-

Vortex: Cap the vial and vortex for 10-15 seconds to ensure homogeneity.

-

Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) (for trace-level analysis)

SPE is required for concentrating the analyte from larger sample volumes to achieve low ng/L detection limits.[7][8]

Caption: The four fundamental steps of a Solid-Phase Extraction (SPE) protocol.[9]

Detailed SPE Protocol:

-

Sample Collection & Preservation: Collect a 100-500 mL water sample in an amber glass bottle. If not analyzed immediately, store at 4°C.

-

Spiking: Spike the entire water sample with a known amount of BTA-d4 working solution to achieve a concentration of 50-100 ng/L.

-

Acidification: Adjust the sample pH to between 2 and 4.5 with a suitable acid (e.g., formic acid or HCl). This protonates the benzotriazole, increasing its retention on reversed-phase SPE sorbents.[10][11]

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water (at the same pH as the sample). Do not let the sorbent go dry.

-

Sample Loading: Load the entire acidified and spiked sample through the SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.

-

Drying: Dry the cartridge thoroughly under a vacuum or a gentle stream of nitrogen for at least 30 minutes to remove residual water.[11]

-